6-methyl-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}pyrimidin-4-ol
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Overview
Description
6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization and chromatography, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or hydrazines.
Scientific Research Applications
6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone moiety can form covalent bonds with active sites, inhibiting enzyme activity. Additionally, the aromatic ring may engage in π-π interactions with protein residues, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-3,4-DIHYDRO-2H-PYRIMIDIN-4-ONE: Shares the dihydropyrimidinone core but lacks the hydrazone and aromatic substituents.
4-ISOPROPYLBENZALDEHYDE: Contains the aromatic ring with an isopropyl group but lacks the dihydropyrimidinone structure.
Uniqueness
6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of a dihydropyrimidinone core with a hydrazone and aromatic substituents. This structure imparts specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C15H18N4O |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-methyl-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N4O/c1-10(2)13-6-4-12(5-7-13)9-16-19-15-17-11(3)8-14(20)18-15/h4-10H,1-3H3,(H2,17,18,19,20)/b16-9+ |
InChI Key |
QYILVWTWKZQMEA-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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